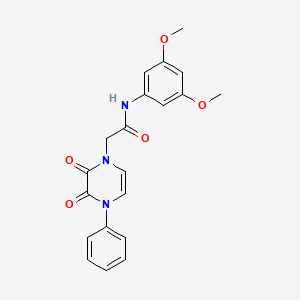

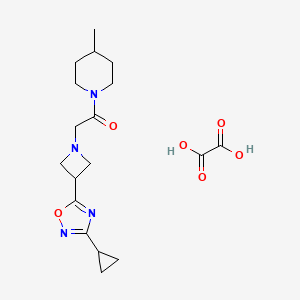

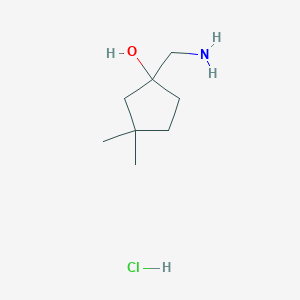

![molecular formula C15H14F4N2O2S B2763709 N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide CAS No. 337924-34-2](/img/structure/B2763709.png)

N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as "FB-Ts" and has been extensively studied for its mechanism of action and physiological effects.

科学的研究の応用

Fluoroamine Synthesis via Chiral Cyclic Sulfamidates

Research demonstrates the utility of cyclic sulfamidates, related to sulfamides, in the synthesis of fluoroamines. These compounds serve as intermediates in fluorination reactions, highlighting their relevance in the synthesis of fluoroamine derivatives. For instance, Posakony and Tewson (2002) employed cyclic sulfamidates as substrates in fluorination reactions to synthesize N-benzyl fluoroamines, showcasing the compounds' role in organic synthesis and potential in producing fluorine-containing pharmaceuticals and agrochemicals (J. Posakony & T. Tewson, 2002).

Novel Insecticides

Another application area is in the development of novel insecticides. For example, flubendiamide, a compound with distinct fluorine substitutions, exhibits strong insecticidal activity against lepidopterous pests. This suggests that compounds like "N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide" could have applications in the development of new pesticides, leveraging the unique properties conferred by their fluorine content (Masanori Tohnishi et al., 2005).

Inhibitors of L-asparagine Biosynthesis

The potential of sulfonamide analogues as inhibitors of specific enzymes, such as L-asparagine synthetase, highlights another application domain. By acting as enzyme inhibitors, these compounds could be relevant in therapeutic contexts, possibly in cancer treatment or other diseases where enzyme inhibition is beneficial (S. Brynes, G. Burckart, & M. Mokotoff, 1978).

Electrophilic Fluorination

The synthesis of alpha-fluorosulfonamides through electrophilic fluorination showcases the chemical versatility of sulfamide compounds. This method, employing N-fluorobenzenesulfonimide as a fluorinating agent, underscores the potential for "N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide" in fluorination chemistry, possibly aiding in the development of fluorine-modified pharmaceuticals and chemicals (B. Hill, Yong Liu, & Scott D. Taylor, 2004).

特性

IUPAC Name |

N-[(2-fluorophenyl)methylsulfamoyl]-1-[3-(trifluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F4N2O2S/c16-14-7-2-1-5-12(14)10-21-24(22,23)20-9-11-4-3-6-13(8-11)15(17,18)19/h1-8,20-21H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSCTHMUUDPNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2763630.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)

![2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2763639.png)

![1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763644.png)